molecular formula C10H16Cl2N2OS B1382159 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride CAS No. 1820747-35-0

2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride

Cat. No.: B1382159
CAS No.: 1820747-35-0
M. Wt: 283.22 g/mol
InChI Key: GGRYTCCDOOYGPP-UHFFFAOYSA-N
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Description

2-((8-Azabicyclo[321]octan-3-yl)oxy)thiazole dihydrochloride is a chemical compound that features a bicyclic structure incorporating an azabicyclo[321]octane moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride typically involves multiple steps. One common approach is the reaction of 8-azabicyclo[3.2.1]octan-3-ol with thiazole derivatives under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the thiazole ring, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, making it useful in studying biological processes.

  • Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals.

  • Industry: It may be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • 2-Azabicyclo[3.2.1]octane derivatives

  • Thiazole derivatives

  • Other bicyclic compounds

Uniqueness: 2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yloxy)-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.2ClH/c1-2-8-6-9(5-7(1)12-8)13-10-11-3-4-14-10;;/h3-4,7-9,12H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRYTCCDOOYGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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